Perylene (CAS 198-55-0) is a highly conjugated, pentacyclic aromatic hydrocarbon renowned for its exceptional photophysical stability, near-unity fluorescence quantum yield, and robust thermal resilience. As a fundamental building block in organic electronics and chemoinformatics, perylene serves as a premier blue-emitting fluorophore and a critical structural core for advanced semiconductor materials. Unlike heavily substituted dyes that prioritize solution processability at the expense of electronic integrity, the unsubstituted perylene core delivers uncompromised pi-electron delocalization. This makes it an indispensable procurement target for vacuum-deposited organic light-emitting diodes (OLEDs), high-performance fluorescence resonance energy transfer (FRET) assays, and surface-stabilized organic-metal interfaces where absolute spectral purity and thermal robustness are mandatory [1].
Substituting perylene with smaller polycyclic aromatic hydrocarbons like pyrene or downstream functionalized derivatives like perylene diimides (PDIs) results in critical performance failures across industrial applications. Pyrene suffers from an anomalously long excited-state lifetime and a high propensity for excimer formation, which severely quenches monomer emission and introduces spectral noise in quantitative fluorescence assays[1]. Conversely, while PDIs and perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) offer enhanced electron-accepting properties, their bulky imide or anhydride groups induce steric distortion, redshift the emission away from the pure blue spectrum, and introduce thermal vulnerabilities—such as decarboxylation on reactive metal surfaces at temperatures where the pure perylene core remains completely intact [2]. Consequently, buyers requiring strict deep-blue color coordinates or high-temperature vacuum processability must rely on the precise, unsubstituted perylene molecule.
In homogeneous nucleic acid hybridization assays, the selection of the acceptor fluorophore critically dictates the dynamic range. When perylene is utilized as an acceptor paired with a pyrene donor, the system achieves near 100% transfer efficiency without the spectral overlap issues common to standard dye pairs. Quantitative comparisons demonstrate that the pyrene-perylene pair yields a signal-to-background (S/B) ratio of 11 at 460 nm, significantly outperforming the industry-standard FITC-TAMRA pair, which is limited to an S/B ratio of 2.0 at 519 nm[1].
| Evidence Dimension | Signal-to-Background (S/B) Ratio |
| Target Compound Data | S/B ratio of 11 (at 460 nm) |
| Comparator Or Baseline | FITC-TAMRA pair (S/B ratio of 2.0 at 519 nm) |
| Quantified Difference | 5.5-fold higher signal-to-background ratio |
| Conditions | Homogeneous solution conditions, 347-nm excitation |
Procuring perylene as a FRET acceptor enables a significantly wider dynamic range and lower detection limits in diagnostic probe development compared to conventional xanthene dyes.
While perylene derivatives are often synthesized to improve solubility, these modifications compromise critical optoelectronic properties. Unsubstituted perylene maintains an exceptionally high intrinsic fluorescence quantum yield (ca. 90%) and delivers pure blue emission. In contrast, modified perylene derivatives designed to reduce aggregation consistently exhibit lower fluorescent quantum yields and an undesired redshift in emission spectra, degrading blue color purity [1]. Utilizing unsubstituted perylene in optimized non-doped thin-layer architectures achieves a maximum external quantum efficiency (EQE) of 3.0% and strict deep-blue CIE coordinates (x=0.14, y=0.15) [1].
| Evidence Dimension | Emission color purity and quantum yield |
| Target Compound Data | Unsubstituted perylene (QY ~90%, pure blue CIE x=0.14, y=0.15) |
| Comparator Or Baseline | Modified perylene derivatives (Lower QY, redshifted emission) |
| Quantified Difference | Prevention of redshift and maintenance of ~90% theoretical QY |
| Conditions | Solid-state OLED thin films (e.g., adjacent to CBP host) |
Buyers developing deep-blue OLEDs must procure the unsubstituted perylene core to achieve strict CIE coordinate compliance that substituted derivatives fail to meet.
For organic electronic devices manufactured via vacuum thermal evaporation (VTE), the precursor must withstand high temperatures without degrading upon contact with metal electrodes. In-situ STM and XPS studies on copper surfaces reveal that while perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) undergoes thermal decomposition at 220 °C—losing its carboxylic groups—the unsubstituted perylene core remains structurally and chemically intact at elevated temperatures of 260–280 °C[1].
| Evidence Dimension | Onset of thermal decomposition on Cu(110) |
| Target Compound Data | Perylene (Stable at 260–280 °C) |
| Comparator Or Baseline | PTCDA (Decomposes at 220 °C) |
| Quantified Difference | >40 °C higher thermal stability window on reactive metal interfaces |
| Conditions | Monolayer deposition on Cu(110) under ultra-high vacuum |
Procuring perylene rather than oxygen-functionalized analogs prevents outgassing and interfacial defect formation during high-temperature metal deposition processes.
Because the unsubstituted perylene core maintains strict deep-blue CIE coordinates (x=0.14, y=0.15) and avoids the thermal decomposition seen in oxygen-functionalized derivatives like PTCDA, it is the optimal procurement choice for non-doped or lightly doped emissive layers in high-luminance OLED architectures [1].
Perylene's ability to deliver a 5.5-fold higher signal-to-background ratio compared to standard FITC-TAMRA pairs makes it highly superior for homogeneous DNA/RNA hybridization assays. Procuring perylene as an acceptor paired with a pyrene donor ensures near 100% energy transfer efficiency without the excimer-induced signal quenching characteristic of pure pyrene systems [2].
In the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells requiring high-temperature deposition on reactive metal electrodes (e.g., copper), perylene is prioritized over anhydride-functionalized analogs. Its ability to remain structurally intact beyond 260 °C prevents interfacial defect formation and outgassing during ultra-high vacuum processing [3].